N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1,3-benzothiazole-2-carboxamide hydrochloride
Description
This compound (Mol. formula: C₁₈H₁₇ClN₄O; Mol. weight: 340.82) is a benzothiazole-derived carboxamide featuring a fluorinated phenylaminomethyl group and a hydrochloride salt (). The hydrochloride salt enhances solubility, making it suitable for pharmacological studies .
Properties
Molecular Formula |
C16H15ClFN3OS |
|---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-1,3-benzothiazole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H14FN3OS.ClH/c17-12-7-10(8-18)5-6-11(12)9-19-15(21)16-20-13-3-1-2-4-14(13)22-16;/h1-7H,8-9,18H2,(H,19,21);1H |
InChI Key |
KRQGIMYNQRKJSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features
Key Observations :
- The benzothiazole core in the target compound provides a rigid aromatic system with a sulfur atom, favoring hydrophobic interactions .
- Oxazole derivatives () replace sulfur with oxygen, altering electronic properties and hydrogen-bonding capacity .
Pharmacological and Physicochemical Properties
Table 3: Pharmacological Data for Selected Analogs
Key Findings :
- Fluorine substitution (common in all compounds) enhances metabolic stability and binding affinity .
- The hydrochloride salt form improves aqueous solubility, critical for in vivo efficacy .
Structure-Activity Relationship (SAR) Insights
- Aminomethyl-Fluorophenyl Group: Essential for target engagement; removal reduces activity (inferred from conserved motifs in –8).
- Heterocycle Modifications :
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